(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride
Overview
Description
(3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H13ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy group, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is often used in the development of new pharmaceuticals and as a tool for understanding biochemical pathways .
Medicine: The compound has potential therapeutic applications due to its unique structure. It is being investigated for its potential use in treating various medical conditions, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and coatings.
Mechanism of Action
The mechanism of action of (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it effective in modulating various biochemical pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
- (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine
- (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanol
- (3-(4-(Trifluoromethyl)phenoxy)phenyl)acetic acid
Uniqueness: (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride stands out due to its hydrochloride form, which enhances its solubility and stability. The presence of the trifluoromethyl group also imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs .
Biological Activity
The compound (3-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine hydrochloride is a derivative featuring a trifluoromethyl group, which is known for enhancing biological activity in various pharmacological contexts. This article reviews its biological activities, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the introduction of a trifluoromethyl group into a phenoxy structure, which is pivotal in modulating its biological properties. The trifluoromethyl group significantly influences the compound's lipophilicity and electronic characteristics, enhancing its interaction with biological targets.
Table 1: Structural Features
Feature | Description |
---|---|
Chemical Formula | C14H14ClF3N |
Molecular Weight | 295.72 g/mol |
Trifluoromethyl Group | Enhances lipophilicity and potency |
Phenoxy Structure | Imparts selectivity towards targets |
Anticancer Properties
Research has demonstrated that compounds with similar structures exhibit significant anticancer activity . For instance, derivatives containing a trifluoromethyl group have shown potent cytotoxic effects against various cancer cell lines, such as A549 and HT-29. In vitro studies indicated that certain derivatives achieved IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
Case Study: Cytotoxic Evaluation
A study evaluating the cytotoxicity of related compounds reported that the most promising derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like sorafenib. For example:
- Compound 8e : IC50 values of 3.6 µM (A549), 1.7 µM (H460), and 3.0 µM (HT-29) .
- Compound 10 : Demonstrated high activity against leukemic cell lines with IC50 values around 2.27 µM .
The mechanism by which this compound exerts its effects may involve the inhibition of specific protein kinases, which play crucial roles in cell signaling pathways related to proliferation and survival. The presence of the trifluoromethyl group enhances interactions with target proteins, potentially leading to greater inhibitory effects on cancer cell growth .
Table 2: Potential Applications
Application Area | Description |
---|---|
Oncology | Anticancer agent targeting multiple cell lines |
Neurology | Potential treatment for neurological disorders |
Agricultural Chemistry | Used in formulations for pest resistance |
Material Science | Enhances thermal stability in polymer applications |
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18;/h1-8H,9,18H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFDMOXXSRRAAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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